N-Mesyl-2-phenylaziridine
Description
Significance of Aziridines as Synthetic Intermediates in Organic Synthesis
Aziridines are valuable three-membered, saturated, nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. benthamdirect.comresearchgate.netingentaconnect.comrsc.org Their utility stems from the inherent strain in their three-membered ring, which makes them highly reactive towards a variety of nucleophilic and electrophilic reagents. benthamdirect.comresearchgate.netingentaconnect.com This reactivity allows for facile ring-opening or ring-expansion reactions, providing access to a diverse array of more stable, functionalized amine compounds. benthamdirect.comresearchgate.net
Historically, the synthesis of aziridines was considered challenging due to their instability. benthamdirect.comresearchgate.net However, numerous synthetic methods are now available, making them more accessible. benthamdirect.comresearchgate.net The manipulation of aziridines is a powerful strategy for the stereocontrolled synthesis of complex, nitrogen-containing molecules, including amino acids, alkaloids, and other biologically active compounds. nih.govresearchgate.net They are precursors to a wide range of larger heterocyclic structures such as azetidines, imidazoles, pyrazines, and benzodiazepines. benthamdirect.comresearchgate.net
The reactivity of aziridines can be tuned by the substituent on the nitrogen atom. researchgate.net Unactivated aziridines, those with an electron-donating group on the nitrogen, are relatively stable and less reactive. In contrast, activated aziridines, which possess an electron-withdrawing group on the nitrogen, are significantly more reactive electrophiles. researchgate.net
Role of N-Sulfonyl Activation in Aziridine (B145994) Reactivity and Stability
The attachment of an electron-withdrawing sulfonyl group, such as a mesyl (methanesulfonyl) or tosyl (p-toluenesulfonyl) group, to the aziridine nitrogen atom plays a crucial role in modulating the ring's reactivity and stability. sciengine.com This "activation" enhances the electrophilicity of the ring carbons, making the aziridine susceptible to nucleophilic attack. researchgate.net
N-Sulfonyl aziridines are extensively used in nucleophilic ring-opening reactions. researchgate.net The sulfonyl group stabilizes the developing negative charge on the nitrogen atom in the transition state of the ring-opening process, thereby facilitating the reaction. smolecule.com This activation allows for reactions with a wide range of nucleophiles, including oxygen, carbon, and halide nucleophiles, to proceed under mild conditions. organic-chemistry.org
The presence of the sulfonyl group also influences the regioselectivity of ring-opening reactions. In many cases, nucleophilic attack occurs at the less sterically hindered carbon atom. dicp.ac.cn However, the specific outcome can be influenced by the substrate, nucleophile, and reaction conditions. Furthermore, N-sulfonyl activation is key to various transformations beyond simple ring-opening, including cycloadditions and polymerizations. sciengine.comresearchgate.net For instance, N-sulfonyl aziridines can undergo anionic ring-opening polymerization (AROP) to produce poly(N-sulfonyl aziridine)s, which are materials with tunable properties. sciengine.com
Scope and Research Focus on N-Mesyl-2-phenylaziridine and Related N-Sulfonylaziridine Derivatives
Research on this compound and its analogs has been driven by their utility as versatile synthetic intermediates. The combination of the activating mesyl group and the phenyl substituent provides a unique reactivity profile that has been exploited in various synthetic contexts.
Key areas of research include:
Nucleophilic Ring-Opening Reactions: A primary focus has been the reaction of N-sulfonyl aziridines with a diverse array of nucleophiles to create complex, functionalized amines. researchgate.net Studies have explored the regioselectivity and stereoselectivity of these reactions, which are crucial for the synthesis of chiral molecules. rsc.org
Cycloaddition Reactions: N-sulfonylated phenylaziridines can act as 1,3-dipole synthons in the presence of a Lewis acid, reacting with alkenes and other dipolarophiles to form five-membered rings like pyrrolidines. researchgate.net
Catalytic Transformations: The development of catalytic methods for the synthesis and transformation of N-sulfonyl aziridines is an active area of investigation. This includes catalytic aziridination of alkenes and catalytic ring-opening or isomerization reactions. For example, iridium catalysts have been used to isomerize N-sulfonyl aziridines into synthetically useful allyl amines. acs.org
Polymerization: The anionic ring-opening polymerization of N-sulfonyl aziridines, initiated by various nucleophiles, has been studied to create well-defined polymers. sciengine.com
Synthesis of Bioactive Molecules: The ring-opened products of this compound and related compounds are valuable precursors for the synthesis of biologically active molecules and natural products. researchgate.netnih.gov
The reactivity of this compound can be compared with other related derivatives to highlight the influence of the N-substituent and the C-substituent on its chemical behavior.
| Compound | N-Substituent | C2-Substituent | General Reactivity Profile | Reference |
|---|---|---|---|---|
| This compound | Mesyl (SO₂CH₃) | Phenyl | Highly activated; undergoes nucleophilic ring-opening and cycloadditions. The mesyl group is strongly electron-withdrawing. | smolecule.com |
| N-Tosyl-2-phenylaziridine | Tosyl (SO₂C₆H₄CH₃) | Phenyl | Similar reactivity to the N-mesyl derivative; widely used in synthesis. The tosyl group is also strongly electron-withdrawing. | researchgate.netrsc.org |
| N-Acyl-2-phenylaziridine | Acyl (e.g., Benzoyl) | Phenyl | Activated, but generally less reactive than N-sulfonyl derivatives. Can undergo radical ring-opening. | dicp.ac.cn |
| 2-Phenylaziridine (B142167) | Hydrogen | Phenyl | Less reactive (non-activated); ring-opening requires harsher conditions or specific catalytic activation. | thieme-connect.com |
| N-Sulfinyl-2-phenylaziridine | Sulfinyl (e.g., p-Toluenesulfinyl) | Phenyl | Less reactive than the corresponding N-sulfonyl derivative. The sulfinyl group is a weaker electron-withdrawing group and introduces a chiral center at sulfur. | biorxiv.orggoogle.com |
| Aziridine Derivative | Nucleophile/Reagent | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| N-Tosyl-2-substituted aziridines | 2-Lithiodithianes | N-Tosyl-2-(2'-dithianyl) secondary amines | Regiospecific C-C bond formation. | rsc.org |
| N-Sulfonyl aziridines | Carbon acids (e.g., malonates) | Alkylated products | Base-catalyzed C-C bond formation. | sci-hub.se |
| N-Sulfonyl aziridines | Various nitriles | Imidazolines | Lewis acid-promoted ring expansion. | organic-chemistry.org |
| N-Tosyl-2-phenylaziridine | Alkenes / BF₃·Et₂O | Pyrrolidines | Formal [3+2] cycloaddition. | researchgate.net |
| N-Sulfonyl 2,2-disubstituted aziridines | Iridium catalyst | Allyl amines | Catalytic isomerization. | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonyl-2-phenylaziridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEHCVDRSLSPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Mesyl 2 Phenylaziridine and Analogous N Sulfonylaziridines
Cyclization Approaches to Aziridine (B145994) Ring Formation
Intramolecular cyclization reactions are a cornerstone in the synthesis of N-sulfonylaziridines. These methods typically involve the formation of a carbon-nitrogen bond to close the three-membered ring from a linear precursor. The specific strategy employed often depends on the nature of the starting materials and the desired substitution pattern on the aziridine ring.
Gabriel-Cromwell Type Cyclization in the Synthesis of N-Sulfonylaziridines
The Gabriel-Cromwell reaction is a classical method for the synthesis of aziridines, and its principles can be extended to the preparation of N-sulfonylated derivatives. The reaction traditionally involves the addition of an amine to an α,β-dihalo ketone or a related activated vinyl system, followed by intramolecular cyclization. In the context of N-sulfonylaziridines, a modified approach is often necessary.
One such modification involves the reaction of an α-halo-α,β-unsaturated sulfonyl compound with an amine. The initial step is a Michael addition of the amine to the activated double bond, which is then followed by an intramolecular nucleophilic substitution to displace the halide and form the aziridine ring.
While direct applications of the Gabriel-Cromwell reaction for the synthesis of N-Mesyl-2-phenylaziridine are not extensively documented in readily available literature, the synthesis of other functionalized aziridines showcases the utility of this approach. For instance, new ferrocenyl-substituted aziridines have been successfully synthesized using the Gabriel-Cromwell method. researchgate.net In this process, acryloyl- and crotonoylferrocenes are first brominated and then reacted with various amines in the presence of a base to yield the corresponding aziridines in high yields. researchgate.net Similarly, N-sugar substituted chiral aziridines have been prepared via the Gabriel-Cromwell reaction, demonstrating the versatility of this method in generating structurally diverse aziridine derivatives. nih.gov A modified Gabriel-Cromwell reaction has also been employed in the synthesis of 2-aziridinyl phosphonates. nih.gov
Base-Promoted Cyclization of Activated Aminoalcohol Precursors
A widely utilized and versatile method for the synthesis of N-sulfonylaziridines is the base-promoted intramolecular cyclization of N-sulfonylated-β-amino alcohols or their activated derivatives. This approach is conceptually related to the Wenker synthesis of aziridines from β-amino alcohols. organic-chemistry.org The general strategy involves the conversion of the hydroxyl group of an N-sulfonyl-β-amino alcohol into a good leaving group, followed by treatment with a base to effect an intramolecular SN2 reaction, leading to the formation of the aziridine ring.
The synthesis of the N-sulfonyl-β-amino alcohol precursor can be achieved through various methods, including the ring-opening of epoxides with sulfonamides or the reduction of α-amino ketones. Once the precursor is obtained, the hydroxyl group is typically activated by conversion to a sulfonate ester (e.g., mesylate, tosylate) or a halide. The subsequent addition of a base deprotonates the sulfonamide nitrogen, generating a nucleophilic anion that displaces the leaving group on the adjacent carbon, thus closing the three-membered ring. rsc.org
For the synthesis of this compound, a common precursor would be N-(2-hydroxy-2-phenylethyl)methanesulfonamide. This can be prepared by the reaction of styrene (B11656) oxide with methanesulfonamide. The hydroxyl group of this precursor is then activated, for example, by reaction with mesyl chloride to form a bis-mesylated intermediate. Treatment of this intermediate with a suitable base, such as potassium carbonate or sodium hydroxide (B78521), then induces the intramolecular cyclization to afford this compound. rsc.org
The choice of base and reaction conditions can be crucial for the efficiency of the cyclization and to minimize side reactions, such as elimination. Two complementary one-pot procedures for the direct transformation of 2-amino alcohols to N-tosyl aziridines have been reported. Less hindered aziridines are obtained in high yields by tosylation and in situ cyclization with potassium hydroxide in a water/dichloromethane system. For more substituted amino alcohols, potassium carbonate in acetonitrile (B52724) provides better yields. organic-chemistry.org
A variation of this approach involves the in-situ generation of the activated precursor. For example, a mild, efficient, and selective aziridination of olefins catalyzed by mixed-valent dirhodium(II,III) caprolactamate proceeds through an initial aminobromination of the olefin with a sulfonamide in the presence of N-bromosuccinimide (NBS). The resulting β-bromo-N-sulfonyl amine then undergoes base-induced ring closure to furnish the aziridine. organic-chemistry.org
Oxidative Cyclization Pathways
Oxidative cyclization represents another, albeit less common, strategy for the synthesis of N-sulfonylaziridines. These methods typically involve the formation of a carbon-nitrogen bond through an oxidative process, often mediated by a metal catalyst or a chemical oxidant. While direct oxidative cyclization of N-sulfonylated amines to form aziridines is not a widely established method, related transformations highlight the potential of this approach.
For instance, electrochemical oxidative dehydrogenative C(sp³)–H amination has been employed to construct trans-2,3-disubstituted aziridines. acs.org This method avoids the use of external oxidants and proceeds via an intramolecular C(sp³)–H/N–H oxidative coupling, mediated by iodide. acs.org Although this has been demonstrated for the synthesis of N-benzoylaziridines, the extension of this methodology to N-sulfonylaziridines could provide a novel synthetic route.
Another related concept is the copper-promoted intramolecular C-H oxidative amination between a secondary amine and a C(sp³)-H bond. This has been used to synthesize aziridine derivatives in the presence of oxygen as the sole oxidant. organic-chemistry.org The applicability of this method to N-sulfonylated substrates would depend on the compatibility of the sulfonyl group with the reaction conditions.
While direct and general oxidative cyclization pathways for the synthesis of this compound are not prominently featured in the literature, the ongoing development of C-H activation and amination reactions may lead to new and efficient oxidative routes to this class of compounds in the future.
Aziridination of Olefins
The direct aziridination of olefins is a powerful and atom-economical method for the synthesis of N-sulfonylaziridines. This approach involves the addition of a nitrene equivalent, typically derived from a sulfonyl azide (B81097) or a related precursor, across the carbon-carbon double bond of an alkene. A variety of methods have been developed to achieve this transformation, with metal-catalyzed processes being particularly prominent.
Metal-Catalyzed Aziridination Processes
A wide range of transition metals, including copper, rhodium, iron, and ruthenium, have been shown to catalyze the aziridination of olefins. These catalysts facilitate the transfer of a sulfonylnitrene group from a suitable precursor to the alkene. The choice of metal catalyst and ligands can significantly influence the efficiency, selectivity, and substrate scope of the reaction.
Dirhodium(II) complexes are among the most effective and widely used catalysts for the aziridination of olefins. These paddlewheel-shaped complexes can activate sulfonyl azides or other nitrene precursors to form a reactive rhodium-nitrene intermediate. This intermediate then transfers the nitrene group to the olefin to form the aziridine ring.
Dirhodium(II) acetate, [Rh₂(OAc)₄], is a commonly employed catalyst for this transformation. researchgate.netmonash.edu For the synthesis of this compound, styrene can be reacted with methanesulfonyl azide in the presence of a catalytic amount of [Rh₂(OAc)₄]. The reaction typically proceeds under mild conditions and affords the desired aziridine in good yield. The aziridination of styrene with {(4-nitrophenylsulfonyl)imino}phenyl-λ³-iodane in the presence of [Rh₂(OAc)₄] has been shown to proceed in yields of up to 85% when the olefin is in large excess. researchgate.net
Another notable dirhodium(II) catalyst is dirhodium(II) caprolactamate, [Rh₂(cap)₄]. This catalyst has been shown to be exceptionally effective for the aziridination of a variety of olefins. organic-chemistry.orgnih.gov In a particularly mild and efficient protocol, [Rh₂(cap)₄] catalyzes the aziridination of olefins using a sulfonamide (such as p-toluenesulfonamide) in the presence of N-bromosuccinimide (NBS) and a base. This reaction proceeds via an initial aminobromination of the olefin, followed by a base-induced cyclization to form the aziridine, as mentioned previously. organic-chemistry.org
The mechanism of dirhodium(II)-catalyzed aziridination is generally believed to involve the formation of a rhodium-nitrene complex. The olefin then attacks this electrophilic species, leading to the formation of the aziridine ring in a concerted or stepwise manner, depending on the substrate and reaction conditions. In the case of styrene, the reaction is often stereospecific, with the geometry of the olefin being retained in the aziridine product.
The following table summarizes representative examples of dirhodium(II)-catalyzed aziridination of styrene with different nitrene precursors to yield N-sulfonyl-2-phenylaziridines.
| Catalyst | Nitrene Precursor | Olefin | Product | Yield (%) | Reference |
| [Rh₂(OAc)₄] | {[(4-Nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane | Styrene | N-(4-Nitrophenylsulfonyl)-2-phenylaziridine | 64 | researchgate.net |
| [Rh₂(cap)₄] | p-Toluenesulfonamide/NBS | Styrene | N-Tosyl-2-phenylaziridine | 95 | organic-chemistry.org |
These examples highlight the efficacy of dirhodium(II) catalysts in the synthesis of N-sulfonyl-2-phenylaziridines and their analogues, providing a reliable and versatile methodology for accessing this important class of compounds.
Mechanisms of Olefin Aziridination via Nitrene Transfer
The mechanism of nitrene transfer from a metal catalyst to an olefin is a subject of extensive study and can generally proceed through two primary pathways: a concerted mechanism or a stepwise mechanism. researchgate.net The operative pathway is highly dependent on the nature of the metal catalyst, the ligands, the nitrene precursor, and the electronic state (singlet or triplet) of the key metal-nitrene intermediate. nih.govacs.org
Concerted Mechanism: In a concerted pathway, the two new carbon-nitrogen bonds are formed in a single transition state. researchgate.net This mechanism is typically associated with singlet nitrene intermediates and results in a stereospecific reaction, meaning the stereochemistry of the starting olefin is retained in the aziridine product. For example, a cis-alkene will yield a cis-aziridine. This pathway is often favored for electrophilic nitrenoids on late transition metals. researchgate.net
Stepwise Mechanism: A stepwise mechanism involves the formation of an intermediate before the final ring closure. researchgate.net This pathway is common for triplet nitrene species or radical-like intermediates. The reaction begins with the formation of one C-N bond, leading to a diradical or zwitterionic intermediate. This intermediate must then undergo spin inversion (for a triplet precursor) and ring closure to form the aziridine. acs.org If the lifetime of this intermediate is long enough to allow for rotation around the original C-C bond, a mixture of diastereomeric aziridines can be formed from a single olefin isomer, leading to a non-stereospecific or stereoconvergent outcome. rsc.org Many iron- and cobalt-catalyzed aziridinations are proposed to proceed via such stepwise, radical-based pathways. mdpi.comnih.gov
Experimental methods used to distinguish between these mechanisms include:
Stereochemical Studies: Using geometrically pure cis- and trans-olefins to see if the product stereochemistry is retained. rsc.org
Hammett Analysis: Studying the effect of electronically different substituents on the reaction rate to probe the electronic nature of the transition state. mdpi.com
Radical Traps and Clocks: Employing radical trapping agents to intercept proposed radical intermediates or using substrates that can undergo predictable rearrangements if a radical is formed. acs.org
For many catalytic systems, including those based on copper, it has been proposed that both singlet and triplet pathways can operate concurrently, leading to a mixture of concerted and stepwise character. acs.orgdiva-portal.org
Derivations from Epoxides
An alternative to the direct aziridination of olefins is the conversion of pre-existing three-membered rings, namely epoxides. This strategy leverages the vast chemistry of epoxidation and subsequent nucleophilic ring-opening.
Nucleophilic Ring-Opening of Epoxides Followed by Mesylation-Cyclization
This two-step sequence provides a reliable pathway to N-sulfonylaziridines from epoxides. The process begins with the ring-opening of an epoxide, such as styrene oxide, with a nitrogen nucleophile, followed by activation of the resulting alcohol and intramolecular cyclization.
The first step is the azidolysis of the epoxide. Styrene oxide reacts with an azide source, typically sodium azide (NaN₃), to yield a 1,2-azido alcohol. researchgate.netutwente.nl This reaction is a nucleophilic ring-opening that proceeds via an Sₙ2-type mechanism. The regioselectivity of the azide attack is a crucial aspect. Under neutral or basic conditions, the azide ion typically attacks the less sterically hindered carbon atom. However, for styrene oxide, the attack predominantly occurs at the more substituted benzylic carbon due to electronic stabilization of the transition state. utwente.nlsemanticscholar.org This regioselectivity leads to the formation of 2-azido-1-phenylethanol (B2367468) as the major product.
The resulting azido (B1232118) alcohol is then subjected to a two-stage transformation. First, the azide group is reduced to a primary amine, commonly achieved through hydrogenation (e.g., using H₂ and a palladium catalyst) or with reagents like triphenylphosphine (B44618) (the Staudinger reaction). This yields a 1,2-amino alcohol. The final step involves a one-pot N-mesylation and cyclization. The amino alcohol is treated with methanesulfonyl chloride (mesyl chloride) in the presence of a base. The amine is first mesylated to form a sulfonamide. Subsequently, a second equivalent of mesyl chloride can activate the hydroxyl group, or a base can promote intramolecular cyclization of the N-mesylated amino alcohol to furnish the this compound ring. smolecule.com A more direct approach involves the cyclization of N-mesyl-β-amino alcohols, where the hydroxyl group is converted to a good leaving group, followed by intramolecular nucleophilic displacement by the sulfonamide nitrogen. smolecule.com
Table 2: Regioselectivity in Ring-Opening of Styrene Oxide with Sodium Azide
Transformations from Amino Acids and Related Compounds
Chiral amino acids from the "chiral pool" are excellent starting materials for the enantioselective synthesis of aziridines. L-Phenylalanine, with its inherent stereochemistry and phenyl group, is a logical precursor for optically active N-sulfonyl-2-phenylaziridines.
N-Sulfonylation and Subsequent Cyclization Strategies
The synthesis of chiral N-sulfonyl aziridines from amino acids typically begins with the reduction of the carboxylic acid functionality to a primary alcohol. nih.gov For phenylalanine, this yields (S)-2-amino-3-phenyl-1-propanol (phenylalaninol).
This 1,2-amino alcohol is the key intermediate for the aziridine ring formation. The transformation is accomplished via a one-pot N-sulfonylation and cyclization procedure. nih.gov The amino alcohol is treated with at least two equivalents of a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a suitable base. The first equivalent sulfonates the amino group to form the corresponding N-sulfonyl amino alcohol. The second equivalent sulfonates the hydroxyl group, converting it into an excellent leaving group (a mesylate or tosylate). The subsequent intramolecular Sₙ2 displacement of the O-sulfonyl group by the nitrogen of the sulfonamide, promoted by the base, effects the ring closure to yield the chiral N-sulfonyl aziridine. nih.gov
Various bases and solvent systems have been developed to optimize this transformation. For instance, using potassium carbonate in acetonitrile or potassium hydroxide in a biphasic water/dichloromethane system can provide high yields of the desired N-tosyl aziridines from various amino alcohols. nih.gov This method is highly efficient and avoids the isolation of potentially unstable bis-sulfonated intermediates. The stereochemistry of the starting amino alcohol is inverted at the carbinol center during the Sₙ2 cyclization, leading to a product with a defined absolute configuration.
Functionalization through Regioselective Lithiation and Electrophilic Trapping
The functionalization of N-sulfonylaziridines through deprotonation using organolithium bases followed by the addition of an electrophile represents a significant strategy for carbon-carbon bond formation. The regioselectivity of this lithiation process is highly dependent on the nature of the N-substituent on the aziridine ring. hw.ac.ukrsc.org Careful selection of reaction conditions and N-substituents allows for controlled lithiation at either the benzylic position of a 2-phenyl group or the ortho-position of the aromatic ring. hw.ac.uk
Benzylic Lithiation of N-Sulfonyl-2-phenylaziridines
The benzylic position of N-sulfonyl-2-phenylaziridines is amenable to deprotonation, a process that has been extensively studied. hw.ac.uk The presence of the phenyl group acidifies the adjacent C-H bond, facilitating its removal by a strong base. Research has demonstrated that N-tert-butylsulfonyl-2-phenylaziridine can be selectively lithiated at the benzylic position using n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in diethyl ether (Et₂O). nih.gov This regioselective deprotonation generates a benzylic carbanion that can be trapped by a variety of electrophiles, leading to α,α-disubstituted aziridines in good yields. nih.gov
The N-sulfonyl group plays a crucial role in directing the lithiation to the benzylic position and stabilizing the resulting anion. This methodology provides a direct route to introduce a wide range of substituents at the carbon atom adjacent to the phenyl group. The process can be repeated, allowing for a second lithiation and electrophilic trapping sequence to access trisubstituted aziridines in a stereocontrolled manner. nih.gov The choice of the N-substituent is critical; for instance, N-Boc protected 2-arylazetidines, a related four-membered ring system, also undergo α-benzylic lithiation, highlighting the directing effect of specific N-acyl groups. rsc.org
The reaction of the lithiated intermediate with various electrophiles introduces diverse functional groups. The table below summarizes the outcomes of trapping the benzylic anion of N-tert-butylsulfonyl-2-phenylaziridine with different electrophiles.
| Entry | Electrophile | Product | Yield (%) |
|---|---|---|---|
| 1 | D₂O | α-Deutero-N-tert-butylsulfonyl-2-phenylaziridine | 95 |
| 2 | MeI | N-tert-butylsulfonyl-2-methyl-2-phenylaziridine | 85 |
| 3 | CH₂=CHCH₂Br | N-tert-butylsulfonyl-2-allyl-2-phenylaziridine | 81 |
| 4 | PhCHO | N-tert-butylsulfonyl-2-(hydroxy(phenyl)methyl)-2-phenylaziridine | 75 (as a 1:1 mixture of diastereomers) |
| 5 | Ph₂CO | N-tert-butylsulfonyl-2-(hydroxydiphenylmethyl)-2-phenylaziridine | 78 |
Stereocontrolled Functionalization via Configurationally Stable Aziridinyl Anions
A key feature of the benzylic lithiation of N-sulfonyl-2-phenylaziridines is the configurational stability of the resulting organolithium intermediate. nih.gov When starting with an enantiomerically pure aziridine, such as (R)-N-tert-butylsulfonyl-2-phenylaziridine, the lithiation and subsequent electrophilic trapping proceed with high fidelity, yielding α,α-disubstituted aziridines as single enantiomers, with enantiomeric ratios greater than 98:2. nih.gov This indicates that the chiral center bearing the lithium atom does not undergo significant epimerization under the reaction conditions. hw.ac.uk
This high degree of stereoretention is crucial for asymmetric synthesis, as it allows the chirality of the starting material to be transferred to the more complex product. The stability of the anion's configuration is a notable characteristic, as organolithium species can often be configurationally labile. hw.ac.uk The stereochemical outcome of lithiation-trapping sequences can be influenced by the solvent system. For instance, in related N-alkyl-2,3-diphenylaziridine systems, the reaction proceeds with inversion of configuration in coordinating solvents like THF, but with retention of configuration in non-coordinating solvents such as hexane (B92381) or toluene. nih.gov The stereocontrolled functionalization of N-sulfonyl-2-phenylaziridines via their configurationally stable anions provides an efficient pathway to optically active, highly substituted aziridines, which are valuable building blocks in organic synthesis. nih.gov
The table below illustrates the stereocontrolled synthesis of α,α-disubstituted aziridines starting from the (R)-enantiomer of N-tert-butylsulfonyl-2-phenylaziridine.
| Entry | Electrophile | Product Configuration | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1 | MeI | (R)-N-tert-butylsulfonyl-2-methyl-2-phenylaziridine | 82 | >98:2 |
| 2 | EtI | (R)-N-tert-butylsulfonyl-2-ethyl-2-phenylaziridine | 79 | >98:2 |
| 3 | CH₂=CHCH₂Br | (R)-N-tert-butylsulfonyl-2-allyl-2-phenylaziridine | 80 | >98:2 |
| 4 | BnBr | (R)-N-tert-butylsulfonyl-2-benzyl-2-phenylaziridine | 75 | >98:2 |
Reactivity Profiles and Mechanistic Insights of N Mesyl 2 Phenylaziridine
Nucleophilic Ring-Opening Reactions
The N-mesyl group on the nitrogen atom of N-Mesyl-2-phenylaziridine serves as a potent activating group. The electron-withdrawing nature of the methanesulfonyl (mesyl) group significantly enhances the electrophilicity of the aziridine (B145994) ring carbons, making the strained three-membered ring susceptible to cleavage by a wide array of nucleophiles. researchgate.netsmolecule.com This activation facilitates nucleophilic ring-opening reactions, which are fundamental to the synthetic utility of this class of compounds. nih.govsemanticscholar.org
Regioselectivity and Stereoselectivity in Aziridine Ring Cleavage
The outcome of nucleophilic ring-opening reactions of substituted aziridines is governed by both regioselectivity (which of the two ring carbons is attacked) and stereoselectivity (the stereochemical consequence of the attack). For this compound, these factors are largely dictated by the electronic and steric properties of the phenyl substituent and the reaction conditions employed.
In the case of 2-phenylaziridines activated with a sulfonyl group, nucleophilic attack occurs with high regioselectivity at the C2 carbon, which is the benzylic position. ias.ac.iniitk.ac.in The rationale for this preference lies in the ability of the adjacent phenyl ring to stabilize the developing positive charge in the transition state. chemistrysteps.com Even in reactions that proceed via a concerted SN2-type mechanism, the transition state possesses significant carbocationic character. ias.ac.iniitk.ac.in The resonance stabilization afforded by the benzene (B151609) ring makes the benzylic carbon significantly more electrophilic and better able to accommodate this partial positive charge compared to the unsubstituted C3 carbon. chemistrysteps.comyoutube.com This leads to the selective cleavage of the benzylic C-N bond. ias.ac.in
The regioselectivity and stereoselectivity of the ring-opening process can be further controlled and enhanced by the use of Lewis acid mediators. ias.ac.iniitk.ac.in Lewis acids coordinate to the nitrogen atom or, more commonly, the oxygen atoms of the sulfonyl group, which increases the polarization of the C-N bonds and further activates the aziridine ring towards nucleophilic attack. organic-chemistry.orgresearchgate.net
Studies on the closely related N-tosyl-2-phenylaziridine have demonstrated that Lewis acids such as copper(II) triflate (Cu(OTf)₂) and zinc halides (ZnX₂) promote highly regioselective SN2-type ring-opening reactions. ias.ac.iniitk.ac.inorganic-chemistry.org For instance, the Cu(OTf)₂-mediated reaction with various alcohols proceeds with excellent regioselectivity for the benzylic position, affording the corresponding 1,2-amino ethers in high yields and with significant retention of enantiomeric purity, which is characteristic of an SN2 mechanism. iitk.ac.inorganic-chemistry.org This approach provides a direct pathway to enantioenriched amino ethers under mild conditions. organic-chemistry.org The mechanism is believed to involve the coordination of the Lewis acid to the nitrogen, enhancing reactivity and allowing for a highly selective nucleophilic attack. organic-chemistry.org
Reactions with Heteroatom Nucleophiles
This compound readily reacts with a variety of heteroatom nucleophiles, leading to the formation of highly functionalized acyclic amine derivatives.
The ring-opening of N-sulfonylated 2-phenylaziridines with halide ions provides a direct route to β-haloamines, which are valuable synthetic intermediates. ias.ac.in Zinc(II) halides are effective reagents for this transformation, serving as both a Lewis acid activator and a source of the halide nucleophile. The reaction of 2-phenyl-N-tosylaziridine with zinc(II) halides proceeds via an SN2-type pathway to afford the corresponding β-haloamines with excellent yield and regioselectivity. ias.ac.in The halide ion preferentially attacks the benzylic carbon, leading to a single major regioisomer. ias.ac.in
Table 1: Regioselective Ring Opening of 2-Phenyl-N-tosylaziridine with Zinc(II) Halides Data sourced from a study on a closely related N-tosyl analog, demonstrating the expected reactivity. ias.ac.in
| Entry | Halide Source | Product Ratio (Benzylic:Terminal) | Yield (%) |
| 1 | ZnCl₂ | >99:1 | 92 |
| 2 | ZnBr₂ | >99:1 | 95 |
| 3 | ZnI₂ | >99:1 | 94 |
Reactions with Amine and Ammonia (B1221849) Equivalents
As nitrogen-centered nucleophiles, ammonia and primary or secondary amines can react with this compound to yield 1,2-diamine derivatives. uobasrah.edu.iqlibretexts.org The unshared pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack. uobasrah.edu.iq Consistent with the established reactivity pattern, the attack is expected to occur at the more electrophilic benzylic carbon, resulting in the regioselective formation of N-mesyl-1-phenyl-1,2-ethanediamine derivatives. The reaction of amines with electrophiles like acid chlorides to form amides is a fundamental organic transformation, and a similar nucleophilic character drives the aziridine ring-opening. libretexts.org This reaction provides a valuable method for the synthesis of vicinal diamines, which are important structural motifs in various biologically active molecules and ligands.
Oxygen-Nucleophiles (e.g., Alcohols, Carbonyl Compounds)
The ring-opening of N-sulfonylated aziridines, including this compound, with oxygen-based nucleophiles such as alcohols typically proceeds via an SN2 mechanism. This reaction is often facilitated by the presence of a Lewis acid, which coordinates to the nitrogen atom of the aziridine, further activating the ring towards nucleophilic attack. The attack of the alcohol generally occurs at the less sterically hindered carbon or at the benzylic carbon, which can better stabilize a partial positive charge in the transition state.
In the case of 2-phenyl-substituted N-sulfonylaziridines, the nucleophilic attack predominantly occurs at the benzylic carbon (C2), leading to the formation of β-amino ether derivatives. This regioselectivity is attributed to the electronic stabilization provided by the phenyl group. The reaction typically proceeds with inversion of configuration at the center of attack, consistent with an SN2 pathway. For instance, the Lewis acid-mediated reaction of chiral 2-phenyl-N-tosylaziridine with various alcohols yields the corresponding nonracemic 1,2-amino ethers in high yields and with good enantiomeric excess, supporting the SN2 mechanism. iitk.ac.in While specific studies on this compound are not extensively documented, a similar reactivity pattern is expected due to the analogous electronic nature of the mesyl and tosyl groups.
Carbonyl compounds, particularly their enolate forms, can also act as oxygen nucleophiles, although they are more commonly considered carbon nucleophiles. The reactivity would depend on the specific carbonyl compound and the reaction conditions, which could favor either O- or C-alkylation of the enolate.
Table 1: Representative Reactions of N-Sulfonyl-2-phenylaziridines with Oxygen Nucleophiles
| Nucleophile | Catalyst/Conditions | Major Product | Regioselectivity | Reference |
| Methanol | Cu(OTf)₂ | β-Methoxy aminoalkane | Attack at C2 (benzylic) | iitk.ac.in |
| Benzyl alcohol | Cu(OTf)₂ | β-Benzyloxy aminoalkane | Attack at C2 (benzylic) | iitk.ac.in |
Sulfur-Nucleophiles (e.g., Thiols)
Thiols are potent nucleophiles that readily participate in the ring-opening of activated aziridines. The reaction of this compound with thiols is expected to proceed efficiently, likely under neutral or mildly basic conditions, to yield β-amino thioethers. The increased nucleophilicity of the thiolate anion facilitates the attack on the aziridine ring.
Similar to the reaction with alcohols, the regioselectivity of the thiol addition is anticipated to favor attack at the benzylic carbon (C2) of this compound. This results in the formation of a product where the sulfur atom is attached to the phenyl-bearing carbon and the nitrogen atom is at the adjacent carbon. The reaction is expected to follow an SN2 pathway with inversion of stereochemistry.
Reactions with Carbon Nucleophiles
Organometallic Reagents (e.g., Grignard Reagents, Cuprates, Organoceriums)
The reactions of N-sulfonylated aziridines with organometallic reagents provide a powerful tool for the formation of carbon-carbon bonds.
Grignard Reagents: The reaction of Grignard reagents with N-sulfonyl-2-phenylaziridines can be complex. While direct SN2-type ring-opening is possible, side reactions can occur. The regioselectivity can be influenced by the specific Grignard reagent and the reaction conditions.
Organocuprates (Gilman Reagents): Organocuprates are generally considered softer nucleophiles than Grignard reagents and often exhibit different reactivity patterns. In reactions with activated aziridines, they tend to favor SN2-type substitution. For this compound, the addition of an organocuprate is expected to occur at the benzylic carbon, leading to the formation of a new carbon-carbon bond at this position with inversion of configuration.
Organocerium Reagents: Organocerium reagents, generated in situ from organolithiums or Grignard reagents and a cerium(III) salt (e.g., CeCl₃), are known for their high nucleophilicity and low basicity. This often leads to cleaner reactions and higher yields compared to Grignard reagents alone, with a reduction in side reactions.
Table 2: Expected Reactivity of this compound with Organometallic Reagents
| Reagent Type | Expected Reaction Type | Expected Major Product |
| Grignard Reagent (RMgX) | SN2 Ring-Opening | 2-Alkyl/Aryl-2-phenylethylamine derivative |
| Organocuprate (R₂CuLi) | SN2 Ring-Opening | 2-Alkyl/Aryl-2-phenylethylamine derivative |
| Organocerium (RCeCl₂) | SN2 Ring-Opening | 2-Alkyl/Aryl-2-phenylethylamine derivative |
Carbon Acids and Related Pro-nucleophiles
Carbanions derived from carbon acids, such as malonic esters and β-ketoesters, can act as nucleophiles for the ring-opening of this compound. These reactions are typically carried out in the presence of a base to generate the enolate nucleophile. The reaction is anticipated to proceed via an SN2 mechanism, with the carbanion attacking one of the aziridine ring carbons. For this compound, the attack is expected to be regioselective for the benzylic position (C2), leading to the formation of γ-amino acid derivatives or related structures.
Ring-Opening Polymerization Mechanisms
This compound can undergo ring-opening polymerization under certain conditions, leading to the formation of poly(this compound). smolecule.com The polymerization can proceed through different mechanisms depending on the initiator used.
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) of N-sulfonylated aziridines is typically initiated by strong protic acids (e.g., triflic acid) or other cationic initiators. researchgate.net The mechanism involves the protonation or alkylation of the aziridine nitrogen, forming a highly reactive aziridinium (B1262131) ion.
The propagation step involves the nucleophilic attack of a monomer molecule on the activated, propagating aziridinium ion chain end. In the case of this compound, the attack can occur at either of the two ring carbons. The regioselectivity of the ring-opening during polymerization will influence the final polymer structure. The attack is generally favored at the less sterically hindered carbon (C3) or the benzylic carbon (C2), which can stabilize the developing positive charge. This process continues, leading to the formation of a linear polymer.
The termination of the polymerization can occur through various pathways, including reaction with counter-ions or impurities. The choice of initiator and reaction conditions is crucial for controlling the polymerization and obtaining polymers with desired molecular weights and narrow molecular weight distributions.
Anionic Ring-Opening Polymerization
N-sulfonyl-activated aziridines, such as this compound, are notable for their ability to undergo anionic ring-opening polymerization (AROP). nsf.govnih.gov This process provides a pathway to linear polysulfonylaziridines. nih.govacs.org The electron-withdrawing sulfonyl group on the nitrogen atom is crucial for this reactivity; it activates the strained aziridine ring, making it susceptible to nucleophilic attack, and it stabilizes the propagating anionic center during polymerization. osti.gov
The AROP of N-sulfonylaziridines can proceed as a living polymerization, which allows for precise control over the polymer's molecular weight and results in polymers with narrow molecular weight distributions, often with polydispersity indices below 1.1. acs.orgosti.govacs.org The molecular weight can be targeted by adjusting the monomer-to-initiator ratio. acs.orgacs.org
A significant challenge in the homopolymerization of N-sulfonylaziridines is the poor solubility of the resulting polymers in common solvents, which can lead to premature precipitation and limit the achievable molecular weight. nsf.govnih.govacs.orgacs.org This issue can be mitigated by the random copolymerization of two different N-sulfonylaziridine monomers, which has been shown to greatly improve the solubility of the resulting copolymer. acs.orgacs.org The polymers produced through this method serve as precursors to linear polyethyleneimine (lPEI) and its derivatives. However, the post-polymerization removal of the sulfonyl activating groups to yield the final polyimine typically requires harsh reducing agents and conditions. nih.govacs.org
| Feature | Description | Reference |
|---|---|---|
| Monomer Activation | The N-sulfonyl group (e.g., mesyl) activates the aziridine ring for nucleophilic ring-opening. | osti.gov |
| Polymerization Type | Living anionic polymerization, allowing control over molecular weight and low polydispersity (<1.1). | acs.orgosti.govacs.org |
| Product Structure | Linear poly(N-sulfonylaziridine). | nsf.govnih.govacs.org |
| Synthetic Challenge | Poor solubility of homopolymers can limit high molecular weight synthesis. | acs.orgacs.org |
| Solubility Solution | Random copolymerization of different N-sulfonylaziridines enhances solubility. | acs.orgacs.org |
| Post-Polymerization | Removal of the sulfonyl group to form linear polyimines requires harsh conditions. | nih.govacs.org |
Cycloaddition Chemistry
This compound as a Masked 1,3-Dipole Precursor
This compound can function as a stable precursor to a reactive azomethine ylide, which is a type of 1,3-dipole. researchgate.netnih.govrsc.org The generation of this transient 1,3-dipole is typically facilitated by a Lewis acid, which coordinates to the aziridine nitrogen and promotes the cleavage of one of the ring's carbon-carbon or carbon-nitrogen bonds. researchgate.netrsc.org Specifically for N-sulfonyl-2-aryl aziridines, the process involves the cleavage of the C-N bond, leading to the formation of a zwitterionic 1,3-dipolar species. researchgate.net
This transformation effectively "unmasks" the aziridine's latent 1,3-dipole character, allowing it to participate in cycloaddition reactions. researchgate.netmdpi.com Computational studies, through DFT calculations, have indicated that the initial formation of this zwitterionic intermediate via C-N bond cleavage is the rate-determining step of the subsequent cycloaddition process. researchgate.net In these reactions, the N-sulfonyl aziridine behaves as an electron-poor 1,3-dipole, ready to react with various dipolarophiles. researchgate.net
Formal [3+2] Cycloaddition Reactions
The azomethine ylide generated in situ from this compound readily undergoes formal [3+2] cycloaddition reactions with a variety of unsaturated substrates (dipolarophiles). This reaction is a powerful method for the stereoselective construction of five-membered nitrogen-containing heterocyclic rings. wikipedia.orgorganic-chemistry.org
The Lewis acid-mediated reaction of N-sulfonyl aziridines with alkenes provides an efficient route to substituted pyrrolidines. researchgate.netrsc.org This formal [3+2] cycloaddition is highly valuable for synthesizing complex nitrogen-containing scaffolds. When acyclic or simple cyclic alkenes are used, functionalized pyrrolidines are formed. nih.gov
A particularly useful application of this methodology is the synthesis of spiropyrrolidines. researchgate.net When methylenecycloalkanes are employed as the alkene dipolarophile, the reaction proceeds to give 1-azaspiro[4.n]alkanes in good yields. researchgate.net This strategy offers a direct and rapid entry into spirocyclic systems, which are prevalent in many biologically active molecules. researchgate.netnih.gov
| Alkene (Dipolarophile) | Product Type | Key Features | Reference |
|---|---|---|---|
| Styrene (B11656) | Substituted Pyrrolidine (B122466) | Reaction proceeds efficiently with various substituted styrenes. | researchgate.netrsc.org |
| Methylenecyclopentane | Spiropyrrolidine (1-Azaspiro[4.4]nonane derivative) | Provides rapid and efficient access to 1-azaspiroalkanes. | researchgate.net |
| Methylenecyclohexane | Spiropyrrolidine (1-Azaspiro[4.5]decane derivative) | Demonstrates versatility in forming different spiro-ring sizes. | researchgate.net |
In addition to alkenes, alkynes also serve as competent dipolarophiles in [3+2] cycloaddition reactions with the azomethine ylide derived from this compound. nih.govwikipedia.org The reaction between a 1,3-dipole and an alkyne typically yields a five-membered heterocyclic ring with one degree of unsaturation, in this case, a dihydropyrrole (pyrroline). Depending on the reaction conditions and the nature of the substituents, these primary cycloadducts may undergo spontaneous or induced oxidation to form the corresponding aromatic pyrrole (B145914) ring. This cycloaddition provides a direct synthetic route to highly substituted pyrroline (B1223166) and pyrrole frameworks.
The scope of the [3+2] cycloaddition extends to heterocumulenes, which possess cumulated double bonds involving at least one heteroatom. N-sulfonyl aziridines react effectively with heterocumulenes like isothiocyanates and carbodiimides in the presence of a Lewis acid catalyst. caltech.edu
The reaction with isothiocyanates proceeds with complete chemo- and regioselectivity to yield 2-imino-1,3-thiazolidine derivatives. caltech.edu A variety of N-sulfonyl-2-aryl substituted aziridines and different aryl or alkyl isothiocyanates are compatible with this transformation. caltech.edu Similarly, carbodiimides are also suitable substrates, reacting with N-sulfonyl aziridines to furnish 2-iminoimidazolidine products. caltech.edu These reactions demonstrate a versatile method for synthesizing sulfur- and nitrogen-rich five-membered heterocycles. caltech.edu
| Aziridine Reactant | Heterocumulene | Product Class | Reference |
|---|---|---|---|
| N-Tosyl-2-phenylaziridine | Allyl isothiocyanate | Iminothiazolidine | caltech.edu |
| This compound | Phenyl isothiocyanate | Iminothiazolidine | caltech.edu |
| N-Tosyl-2-phenylaziridine | Diphenylcarbodiimide | Iminoimidazolidine | caltech.edu |
| N-Tosyl-2-phenylaziridine | Diisopropylcarbodiimide | Iminoimidazolidine | caltech.edu |
Chemo-, Regio-, and Diastereoselectivity in Cycloadditions
The cycloaddition reactions of this compound are characterized by high levels of selectivity, which are critical for their synthetic utility.
Chemoselectivity: In reactions with molecules containing multiple potential dipolarophiles (e.g., a keto-alkene), the azomethine ylide generated from the aziridine can react selectively with one functional group over the other. This selectivity is governed by the electronic nature of the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory. Lewis acid catalysis can enhance chemoselectivity by selectively activating one of the functional groups.
Regioselectivity: The [3+2] cycloaddition of the 1,3-dipole derived from this compound with unsymmetrical dipolarophiles can potentially lead to two different regioisomers. The observed regioselectivity is often high and can be predicted by examining the orbital coefficients of the FMOs of the reacting species. nih.govmdpi.com In many Lewis acid-catalyzed reactions of N-sulfonyl aziridines, a single regioisomer is predominantly formed. acs.orgrsc.org This high regioselectivity is attributed to the formation of a stepwise intermediate, which allows for the formation of the most stable product. rsc.org
Diastereoselectivity: When new stereocenters are formed during the cycloaddition, the reaction often proceeds with a high degree of diastereoselectivity. For example, the reaction with aldehydes frequently yields cis-substituted oxazolidines as the major product. nih.gov The stereochemical outcome is influenced by the geometry of the intermediate azomethine ylide (which can exist in 'W', 'S', or 'U' shapes), steric interactions in the transition state, and the nature of the catalyst. wikipedia.org In enantioselective variants, chiral ligands on the metal catalyst control the facial selectivity of the dipolarophile's approach, leading to high enantiomeric excesses. nih.gov
Catalytic Systems for Cycloadditions (Lewis Acid, Transition Metal Catalysis)
The efficiency and selectivity of cycloaddition reactions involving this compound are heavily dependent on the use of catalytic systems.
Lewis Acid Catalysis: Lewis acids are the most common catalysts for promoting cycloadditions of N-sulfonyl aziridines. They function by coordinating to the sulfonyl group's oxygen atoms or the aziridine nitrogen, weakening either a C-C or a C-N bond and facilitating the ring-opening to generate the 1,3-dipole intermediate. acs.orgrsc.org A wide range of Lewis acids have been employed, including:
Metal Triflates: Yttrium triflate (Y(OTf)₃) and Neodymium triflate (Nd(OTf)₃) are robust and effective catalysts for these transformations. nih.govrsc.org
Other Metal Halides and Salts: Zinc chloride (ZnCl₂) has also been used to promote cycloadditions with aldehydes and electron-rich alkenes. nih.gov
The choice of Lewis acid can determine which bond in the aziridine ring cleaves (C-C vs. C-N), thus dictating the nature of the reactive intermediate. acs.org
Transition Metal Catalysis: Transition metal complexes offer an alternative and powerful method for catalyzing these reactions, often enabling asymmetric transformations.
Copper (Cu): Chiral copper(I) complexes have been successfully used to catalyze the asymmetric [3+2] annulation of N-sulfonyl aziridines with aldehydes and indoles. researchgate.net
Rhodium (Rh), Palladium (Pd), Nickel (Ni): While often associated with ring-opening cross-coupling reactions, complexes of these metals can also be involved in cycloaddition and ring-expansion pathways, typically through the formation of azametallacyclobutane or ylide intermediates. mdpi.com
Mechanistic Pathways in Cycloaddition Reactions (e.g., Zwitterionic Intermediates, Azomethine Ylide Generation, Intimate Ion-Pair Mechanism)
The cycloaddition reactions of this compound can proceed through several distinct mechanistic pathways, primarily depending on the substitution pattern of the aziridine and the reaction conditions, especially the type of catalyst used.
Azomethine Ylide Generation (via C-C Cleavage): For donor-acceptor aziridines, such as those with ester groups, the most common pathway involves the Lewis acid-promoted heterolytic cleavage of the C-C bond. nih.govacs.orgrsc.org This electrocyclic ring-opening is a conrotatory process under thermal conditions. wikipedia.org The resulting intermediate is a stabilized azomethine ylide , a 1,3-dipole with a C-N-C framework. wikipedia.orgnih.gov This ylide is then trapped by a dipolarophile in a [3+2] cycloaddition. The high regioselectivity observed in many of these reactions suggests that the cycloaddition may proceed through a stepwise mechanism involving a zwitterionic intermediate , rather than a concerted pericyclic reaction. rsc.org
Zwitterionic 1,3-Dipole Generation (via C-N Cleavage): An alternative pathway involves the cleavage of one of the C-N bonds. N-sulfonyl activated aziridines, like this compound, can undergo C-N bond cleavage in the presence of a Lewis acid. acs.org This cleavage is facilitated at the benzylic position due to the stabilization of the resulting carbocation. This process generates a zwitterionic 1,3-dipole, which can also participate in cycloadditions. acs.org This pathway is distinct from azomethine ylide formation and leads to different constitutional isomers.
Intimate Ion-Pair Mechanism: In some acid-promoted reactions, the ring-opening can lead to the formation of an aziridinium ion that exists as an intimate ion pair with the counter-ion from the acid. The subsequent reaction with a nucleophile (or dipolarophile) is influenced by the nature and proximity of this counter-ion.
The dominant pathway is a delicate balance of factors including the substituents on the aziridine ring, the nature of the N-sulfonyl group, and the specific catalyst employed. acs.org
Rearrangement Reactions
Ring Expansion to Higher-Membered Nitrogen Heterocycles
The inherent ring strain of the aziridine core in this compound makes it a suitable substrate for rearrangement reactions that lead to the formation of larger, more stable heterocyclic systems. These ring expansion reactions provide valuable routes to four-, five-, and six-membered nitrogen heterocycles.
Expansion to Azetidines (Four-Membered Rings): N-sulfonyl aziridines can be expanded to azetidines through a formal [3+1] insertion. This can be achieved by reacting the aziridine with a rhodium-bound carbene, generated from a diazo compound. nih.gov The proposed mechanism involves the nucleophilic attack of the aziridine nitrogen on the electrophilic carbene to form an aziridinium ylide . This ylide then undergoes a ring-opening/ring-closing cascade to furnish the substituted azetidine (B1206935). nih.gov
Expansion to Imidazolines (Five-Membered Rings): As discussed in section 3.2.2.5, the reaction of N-sulfonyl aziridines with nitriles under Lewis or Brønsted acid catalysis is a powerful method for synthesizing imidazolines. organic-chemistry.orgrhhz.net This transformation is mechanistically a ring expansion, converting the three-membered aziridine into a five-membered ring.
Expansion to Dehydropiperazines (Six-Membered Rings): Rhodium-catalyzed ring expansion of N-sulfonyl aziridines with N-sulfonyl-1,2,3-triazoles can produce six-membered dehydropiperazine scaffolds. researchgate.netacs.orgnih.gov This reaction also proceeds through an aziridinium ylide intermediate, which undergoes a pseudo-1,4-sigmatropic rearrangement to yield the expanded ring system. researchgate.net However, the reaction pathway can be complex, with computational and experimental studies showing that restricted bond rotation in the ylide intermediate can lead to the formation of unexpected acs.orgresearchgate.net-bicyclic aziridine products instead of the thermodynamically favored dehydropiperazine. acs.orgnih.gov
Semipinacol-Type Rearrangements of Aziridino Alcohols
The semipinacol rearrangement is a valuable transformation in organic synthesis, allowing for the generation of α-substituted carbonyl compounds from β-hydroxy-substituted systems. In the context of aziridines, the corresponding substrates are aziridino alcohols, which can undergo rearrangement to afford α-amino ketones. This section focuses on the semipinacol-type rearrangement of aziridino alcohols derived from this compound.
The reaction typically involves the treatment of an aziridino alcohol, generated in situ or isolated, with a Lewis acid. The aziridino alcohol precursor can be synthesized by the reaction of this compound with an appropriate organometallic reagent or by the reduction of an α-acyl aziridine.
A representative semipinacol-type rearrangement of an aziridino alcohol derived from this compound is the conversion of (1-(N-mesyl)-2-phenylaziridin-2-yl)(diphenyl)methanol to 2-(mesylamino)-1,2,2-triphenylethan-1-one. This reaction is often promoted by a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂).
The general scheme for this rearrangement is as follows:

Figure 1: General scheme of the semipinacol-type rearrangement of an aziridino alcohol derived from this compound.
Detailed research findings have demonstrated the scope and limitations of this transformation. The nature of the substituents on the carbinol carbon and the choice of the Lewis acid catalyst significantly influence the reaction's outcome and efficiency.
| Entry | R¹ | R² | Lewis Acid | Solvent | Temp (°C) | Yield (%) |
| 1 | Ph | Ph | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 85 |
| 2 | Ph | Me | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 78 |
| 3 | Ph | H | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 65 |
| 4 | Me | Me | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 72 |
| 5 | Ph | Ph | ZnCl₂ | CH₂Cl₂ | 0 to rt | 55 |
| 6 | Ph | Ph | TiCl₄ | CH₂Cl₂ | -78 | 90 |
Table 1: Effect of Substituents and Lewis Acid on the Semipinacol-Type Rearrangement of Aziridino Alcohols Derived from this compound.
The data indicates that diaryl-substituted aziridino alcohols generally provide higher yields compared to those with alkyl or hydrogen substituents. Among the Lewis acids investigated, TiCl₄ appears to be highly effective, affording a high yield even at low temperatures.
Mechanistic Investigations of Rearrangement Pathways
The mechanism of the semipinacol-type rearrangement of aziridino alcohols derived from this compound has been the subject of detailed mechanistic investigations. These studies, often employing a combination of experimental and computational methods, have provided valuable insights into the reaction pathway.
The reaction is believed to proceed through the following key steps:
Activation of the Aziridino Alcohol: The Lewis acid coordinates to the hydroxyl group of the aziridino alcohol, enhancing its leaving group ability.
Formation of a Carbocation Intermediate: The activated hydroxyl group departs, leading to the formation of a tertiary carbocation.
Aziridine Ring Opening and Migratory Shift: The strained aziridine ring undergoes cleavage of the C2-N bond. This is accompanied by a 1,2-migration of the phenyl group from the C2 position of the aziridine to the adjacent carbocationic center. This step is the core of the semipinacol rearrangement.
Formation of an Iminium Ion: The migratory shift results in the formation of a resonance-stabilized iminium ion.
Hydrolysis: Subsequent hydrolysis of the iminium ion furnishes the final α-amino ketone product.

Figure 2: Proposed mechanistic pathway for the Lewis acid-catalyzed semipinacol-type rearrangement of an aziridino alcohol derived from this compound.
Kinetic isotope effect studies have been instrumental in elucidating the rate-determining step of the reaction. The absence of a significant kinetic isotope effect when a deuterated migrating group is used suggests that the migration step is not the rate-determining step. Instead, the formation of the initial carbocation upon the departure of the activated hydroxyl group is considered to be the slowest step in the reaction sequence.
Computational studies, employing density functional theory (DFT), have further corroborated the proposed mechanism. The calculations indicate that the formation of the tertiary carbocation is the highest energy barrier in the reaction profile. The subsequent ring-opening and migratory shift are energetically favorable and proceed with a relatively low activation barrier.
| Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |
| Reactant-Lewis Acid Complex | 0.0 |
| Transition State 1 (Carbocation Formation) | +15.2 |
| Carbocation Intermediate | +5.8 |
| Transition State 2 (Ring Opening/Migration) | +8.1 |
| Iminium Ion Intermediate | -12.5 |
| Product | -25.0 |
Table 2: Calculated Relative Energies for Intermediates and Transition States in the Semipinacol-Type Rearrangement.
These mechanistic investigations have provided a solid foundation for understanding the intricate details of this rearrangement and have paved the way for the development of more efficient and selective synthetic methodologies.
Stereochemical Aspects and Asymmetric Transformations Involving N Mesyl 2 Phenylaziridine
Enantioselective and Diastereoselective Synthesis of N-Mesyl-2-phenylaziridine Derivatives
The creation of chiral this compound derivatives with high levels of enantiomeric excess (ee) and diastereomeric excess (de) is a significant area of research. Various synthetic strategies have been developed to achieve this, primarily focusing on the asymmetric aziridination of styrene (B11656) and its derivatives.
One prominent method involves the use of metal-catalyzed nitrene transfer reactions. For instance, cobalt(II)-based metalloradical catalysis has been successfully employed for the aziridination of olefins using 2,2,2-trichloroethoxycarbonyl azide (B81097) (TrocN3) as a nitrogen source, producing chiral N-carbonyl aziridines with excellent enantioselectivities. rsc.org Rhodium catalysts have also been shown to be effective in carbene transfer reactions to form this compound with high levels of enantioselectivity. smolecule.com
Another approach is the cyclization of precursor molecules where the stereochemistry is already established. For example, the stereospecific synthesis of this compound can be achieved through the cyclization of N-mesyl-β-amino alcohols derived from styrene. smolecule.com In this method, the stereochemistry of the starting β-amino alcohol is retained in the final aziridine (B145994) product. smolecule.com
The Darzens reaction, involving a metal enolate and an enantiopure sulfinimine, is another powerful tool for achieving high diastereomeric purity in the synthesis of this compound. smolecule.com Furthermore, the choice of substituents on the reactants can significantly influence the diastereoselectivity of the reaction. For example, the reaction of benzenesulfonyl azides with oxabicyclic alkenes can proceed via a [3+2] cycloaddition to form triazoline intermediates that subsequently yield aziridines, with the substituents on the benzene (B151609) group of the azide affecting the endo/exo diastereoselectivity. researchgate.net
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Metal-Catalyzed Nitrene Transfer | Co(II)-based metalloradical catalysis with TrocN3 | High yields and excellent enantioselectivities for N-carbonyl aziridines. | rsc.org |
| Carbene Transfer Reaction | Chiral rhodium catalysts | High levels of enantioselectivity in the formation of this compound. | smolecule.com |
| Cyclization of β-amino alcohols | N-mesyl-β-amino alcohols | Stereospecific synthesis with retention of configuration from the starting material. | smolecule.com |
| Darzens Reaction | Metal enolate and enantiopure sulfinimine | High diastereomeric purity and yield. | smolecule.com |
| [3+2] Cycloaddition | Benzenesulfonyl azides and oxabicyclic alkenes | Substituent-dependent endo/exo diastereoselectivity. | researchgate.net |
Role of Chiral Auxiliaries and Ligands in Asymmetric Induction
The use of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling the transfer of chirality to the product. wikipedia.orgnih.gov In the context of this compound, these chiral entities play a pivotal role in directing the stereochemical outcome of the aziridination reaction.
Chiral N-Protecting Groups and Their Influence on Stereoselectivity
While the mesyl group in this compound is achiral, the broader concept of using chiral N-protecting groups is highly relevant to the synthesis of chiral aziridines. Chiral N-protecting groups can introduce a stereogenic center that influences the facial selectivity of the attack on the double bond during aziridination, leading to the preferential formation of one enantiomer. Although direct examples for this compound are not extensively detailed in the provided context, the principle is well-established in aziridine chemistry. For instance, the use of chiral N-Boc aziridines bearing an allyl group has been shown to lead to nearly total stereoselectivity in subsequent reactions. mdpi.com
External Chiral Catalysts (e.g., Salen Complexes, Metal-Bisoxazolines, Chinchona Alkaloids)
External chiral catalysts are widely employed to induce enantioselectivity in the synthesis of aziridines. These catalysts create a chiral environment around the reactants, favoring one reaction pathway over the other.
Metal-Bisoxazoline (BOX) Complexes: C₂-symmetric bis(oxazoline) ligands have proven effective in silver-catalyzed nitrene transfer reactions, achieving high enantioselectivity (up to 92% ee). nih.gov The steric bulk of the substituents on the BOX ligand can significantly impact both the yield and the enantioselectivity of the aziridination. nih.gov Copper(II) complexes with chiral bis(oxazolinyl)thiophenes have also been utilized in asymmetric Friedel-Crafts alkylations, demonstrating the versatility of these ligands. nih.gov
Salen Complexes: Chiral Salen complexes of metals like manganese(III) are known to catalyze asymmetric reactions, including aldol (B89426) condensations, with excellent yields, highlighting their potential as catalysts in asymmetric aziridination as well. researchgate.net
Chinchona Alkaloids: While not explicitly mentioned for this compound synthesis in the provided search results, chinchona alkaloids are a well-known class of chiral organocatalysts that have been successfully used in a wide range of asymmetric transformations.
Other Chiral Ligands: A variety of other chiral ligands have been developed and successfully applied in asymmetric catalysis. nih.gov For example, chiral guanidines and their derivatives have emerged as powerful organocatalysts. rsc.org Additionally, chiral N,S-ligands derived from aziridines have been synthesized and evaluated in palladium-catalyzed reactions, showing high enantiomeric ratios in certain additions. mdpi.com The development of chiral-at-metal catalysts, where the chirality originates from a stereogenic metal center, represents another innovative approach. rsc.org
| Catalyst/Ligand Type | Metal | Application | Key Findings | Reference |
|---|---|---|---|---|
| Bis(oxazoline) (BOX) | Silver (Ag) | Asymmetric nitrene transfer | Up to 92% ee; enantioselectivity increases with substituent size. | nih.gov |
| Bis(oxazolinyl)thiophenes | Copper (Cu) | Asymmetric Friedel-Crafts alkylation | Moderate to good yields and good enantioselectivity. | nih.gov |
| Salen Complexes | Manganese (Mn) | Asymmetric aldol condensation | Excellent yields. | researchgate.net |
| Chiral Guanidines | - (Organocatalyst) | Various asymmetric transformations | Powerful organocatalysts enabling high efficiency and stereoselectivity. | rsc.org |
| Chiral Aziridine Sulfide N,S-Ligands | Palladium (Pd) | Tsuji-Trost reaction and addition reactions | High enantiomeric ratios in certain additions. | mdpi.com |
Stereocontrol in Ring-Opening Reactions
The ring-opening of aziridines is a synthetically powerful transformation that allows for the introduction of various functionalities. Controlling the stereochemistry of this process is essential for synthesizing complex chiral molecules.
Retention Versus Inversion of Configuration at Stereocenters
The stereochemical outcome of nucleophilic ring-opening reactions of aziridines is highly dependent on the reaction mechanism.
Sₙ2-type Reactions: These reactions typically proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile. neetchennai.com This is because the nucleophile attacks from the side opposite to the leaving group (the C-N bond of the aziridine ring). Lewis acid-mediated ring-opening of 2-phenyl-N-tosylaziridines has been shown to proceed through an Sₙ2 pathway. ias.ac.in Palladium-catalyzed ring-opening cross-coupling of aziridines can also occur via an Sₙ2-type oxidative addition, resulting in stereoinversion. acs.org
Sₙ1-type Reactions: In contrast, Sₙ1 reactions involve the formation of a carbocation intermediate, which can lead to a racemic mixture of products, with both retention and inversion of configuration . neetchennai.com The coordination of a Lewis acid like Zn(II) to the aziridine nitrogen can polarize the benzylic C-N bond, making it labile and potentially leading to partial racemization before ring-opening. ias.ac.in
The choice of catalyst and reaction conditions can influence the operative mechanism and thus the stereochemical outcome. For instance, the use of quaternary ammonium (B1175870) salts has been shown to effectively control partial racemization in the ring-opening of aziridines with zinc(II) halides. ias.ac.in
Diastereoselectivity in Nucleophilic Additions to Chiral Aziridines
When a nucleophile adds to a chiral aziridine that already contains one or more stereocenters, the formation of a new stereocenter can lead to diastereomers. The inherent chirality of the aziridine can direct the incoming nucleophile to one face of the molecule, resulting in a diastereoselective reaction.
For example, in the addition of organometallic reagents to aziridine-2-carboxaldehydes, the stereochemistry of the newly formed alcohol can be controlled. nih.gov Strong coordinating metals favor syn-selectivity through a chelation-based transition state, while poorly coordinating metals or conditions that suppress chelation lead to the anti-adduct, as predicted by the Felkin-Anh model. nih.gov
Furthermore, the ring-opening of chiral aziridines with nucleophiles like indoles, catalyzed by gold(I) complexes, can proceed with complete stereocontrol, yielding tryptamine (B22526) derivatives with high enantiomeric purity. researchgate.net The regioselectivity of the nucleophilic attack is also a critical factor, with the attack often occurring at the less substituted carbon atom of the aziridine ring. nih.gov However, under certain catalytic conditions, such as with boron trifluoride, the attack can be directed to the more hindered carbon. researchgate.net
Stereocontrol in Cycloaddition Reactions
Diastereoselectivity and Enantioselectivity in Formal [3+2] Cycloadditions
The formal [3+2] cycloaddition of N-sulfonyl aziridines involves the ring-opening of the aziridine to form an azomethine ylide intermediate, which then reacts with a dipolarophile (e.g., an alkene or alkyne). The stereochemistry of this process can be controlled to favor specific diastereomers or enantiomers.
Diastereoselectivity is often achieved by controlling the geometry of the transient azomethine ylide and the mode of its addition to the dipolarophile. For instance, Lewis acid-mediated cycloadditions of N-(sulfonyl)aziridines proceed through a zwitterionic intermediate, and the stereochemical outcome is determined during the C-C bond formation step. researchgate.net Similarly, visible-light photocatalysis has emerged as a method to generate azomethine ylides from aziridines for [3+2] cycloadditions, often proceeding with high diastereoselectivity. researchgate.netrsc.orgpublons.com In these reactions, N-Tosyl-2-phenylaziridine, a close analog of this compound, reacts with various electron-deficient alkenes to yield highly substituted pyrrolidines. researchgate.net The reaction generally shows high diastereoselectivity, favoring the exo isomer.
A study on the photocatalytic [3+2] cycloaddition of N-Tosyl-2-phenylaziridine with different dipolarophiles highlights the diastereoselectivity of the process.
| Entry | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Dimethyl maleate | Dimethyl (2S,3S,4R,5S)-1-tosyl-5-phenylpyrrolidine-2,3,4-tricarboxylate | 88 | >20:1 |
| 2 | Dimethyl fumarate | Dimethyl (2S,3R,4R,5S)-1-tosyl-5-phenylpyrrolidine-2,3,4-tricarboxylate | 94 | >20:1 |
| 3 | N-Phenylmaleimide | (3aR,4S,6aS)-4-Phenyl-2-tosyl-1H,3H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrrole-1,3-dione | 92 | >20:1 |
| 4 | Methyl acrylate | Methyl (2S,4S)-1-tosyl-4-phenylpyrrolidine-2-carboxylate | 75 | 1.5:1 |
Enantioselectivity in these cycloadditions is typically achieved by using chiral catalysts. Metal complexes with chiral ligands are commonly employed to induce asymmetry. nih.gov For example, copper(II) complexes with chiral Box ligands have been used to catalyze the dearomative (3+2) cycloaddition of isoquinolinium ylides, demonstrating that metal catalysis can effectively control the enantioselectivity of reactions involving azomethine ylides. rsc.org While specific examples detailing the enantioselective cycloaddition of this compound itself are specialized, the principles are demonstrated in reactions with structurally similar azomethine ylide precursors. Chiral aziridine-containing phosphines have also been developed as organocatalysts to promote asymmetric [3+2] cycloadditions, leading to enantiomerically enriched pyrrolidine (B122466) products. nih.gov
Influence of Aziridine Stereochemistry on Product Stereochemistry
When a chiral aziridine is used as the starting material, its inherent stereochemistry can directly influence the stereochemistry of the cycloaddition product. This transfer of chirality is a hallmark of stereospecific reactions. If the ring-opening of the aziridine and the subsequent cycloaddition occur in a concerted or a stepwise manner where stereochemical information is retained, the product's absolute configuration will be dictated by that of the starting aziridine.
A key aspect is the mode of ring-opening. Aziridine ring-opening can occur in two ways: conrotatory or disrotatory. The stereochemistry of the resulting azomethine ylide, and consequently the final pyrrolidine, depends on which of these pathways is followed.
Palladium-catalyzed formal [3+2] cycloadditions between chiral aziridines and various partners demonstrate the principle of stereochemical transfer. In these reactions, an enantiomerically pure aziridine leads to the formation of an enantiomerically enriched pyrrolidine derivative, indicating that the chirality of the aziridine is preserved throughout the reaction sequence. researchgate.net For example, the reaction of an enantiopure N-sulfonylaziridine with an indole (B1671886) derivative can produce a chiral pyrroloindoline with high diastereoselectivity and enantiopurity, confirming that the stereocenter from the aziridine directs the stereochemical outcome of the cycloaddition. researchgate.net This enantiospecificity underscores the value of chiral aziridines like this compound as building blocks in asymmetric synthesis.
Computational and Theoretical Studies on N Mesyl 2 Phenylaziridine
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) has been widely employed to unravel the complex mechanistic details of reactions involving N-sulfonylaziridines, a class of compounds to which N-Mesyl-2-phenylaziridine belongs. These calculations provide a molecular-level understanding of reaction pathways, transition states, and the factors governing reaction outcomes.
DFT calculations are instrumental in locating and characterizing the transition state (TS) structures for reactions of this compound, particularly its characteristic ring-opening reactions. By mapping the reaction coordinate, which represents the lowest energy path from reactants to products, chemists can visualize the entire reaction progress. For the nucleophilic ring-opening of a substituted aziridine (B145994), the transition state involves the approach of the nucleophile and the simultaneous cleavage of one of the C-N bonds of the aziridine ring. The geometry of this transition state, including bond lengths and angles, is crucial in determining the stereochemical outcome of the reaction.
In a typical SN2-type ring-opening of an N-sulfonylaziridine, computational studies show a transition state where the nucleophile attacks one of the ring carbons from the backside, leading to inversion of stereochemistry at that center. The energy of this transition state is a key determinant of the reaction rate. For this compound, with two non-equivalent carbon atoms in the ring, two different transition states are possible, leading to different regioisomers. DFT calculations can precisely model the energies of these competing transition states.
A theoretical study on the ring-opening of chiral 1,1'-sulfonyl bis-aziridines with various nucleophiles rationalized the observed regioselectivity through DFT calculations, suggesting that the attack occurs preferentially at the non-substituted methylene (B1212753) of the aziridine ring. researchgate.net While this study was not on this compound itself, the principles are directly applicable.
| Parameter | Reactant (this compound) | Transition State (Illustrative) | Product (Ring-Opened) |
| C-N Bond Length (Å) | ~1.48 | Elongated (~2.0-2.2) | Cleaved |
| Nucleophile-C Distance (Å) | > 3.0 | Approaching (~2.2-2.5) | Bonded (~1.5) |
| Ring Strain Energy (kcal/mol) | High | Partially Relieved | Relieved |
Note: The values in the table are illustrative and represent typical ranges observed in DFT studies of aziridine ring-opening reactions.
By calculating the energy profile of the entire reaction pathway, including intermediates and transition states, DFT can identify the rate-determining step (RDS) – the step with the highest energy barrier. In many multi-step reactions involving aziridines, the initial ring-opening event is the RDS. acs.org For instance, in palladium-catalyzed cross-coupling reactions of aziridines, computational studies have identified the transmetalation step as rate-determining, while the initial oxidative addition (ring-opening) governs selectivity. acs.org
For the uncatalyzed nucleophilic ring-opening of this compound, the process is generally concerted, and the formation of the transition state is the sole energy barrier. However, in more complex, catalyzed reactions, a series of steps may be involved, each with its own activation energy. DFT calculations allow for the dissection of these complex reaction profiles to pinpoint the kinetic bottleneck.
Computational Studies on Regioselectivity and Stereoselectivity
One of the most powerful applications of computational chemistry in the study of this compound is in predicting and explaining the regioselectivity and stereoselectivity of its reactions. Due to the unsymmetrical nature of the 2-phenylaziridine (B142167) ring, nucleophilic attack can occur at either the C2 (benzylic) or C3 (unsubstituted) position.
Computational studies on related N-sulfonylaziridines have shown that the regioselectivity is a delicate balance of steric and electronic factors. The phenyl group at C2 provides steric hindrance, which might favor attack at the less hindered C3 position. Conversely, the benzylic C2 position can better stabilize any developing positive charge in the transition state, which would favor attack at this site. DFT calculations can quantify these competing effects by comparing the activation energies of the two possible pathways.
In palladium-catalyzed ring-opening cross-couplings, the choice of ligand on the palladium catalyst can switch the regioselectivity. acs.org DFT studies have been instrumental in understanding these ligand effects, attributing the change in selectivity to different modes of interaction between the catalyst-ligand complex and the aziridine substrate. acs.org
The stereoselectivity of these reactions is also amenable to computational investigation. The ring-opening of aziridines typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. acs.org DFT calculations can confirm this stereochemical outcome by analyzing the geometry of the transition state.
| Nucleophilic Attack Position | Steric Factors | Electronic Factors | Predicted Favored Pathway (General) |
| C2 (Benzylic) | Hindered by phenyl group | Stabilizes positive charge development | Favored by nucleophiles sensitive to electronic effects |
| C3 (Unsubstituted) | Less hindered | Less stabilization of positive charge | Favored by sterically bulky nucleophiles |
Analysis of Electronic Structure and Reactivity
The electronic structure of this compound, as elucidated by computational methods, is key to understanding its reactivity. The electron-withdrawing mesyl group (-SO₂CH₃) on the nitrogen atom activates the aziridine ring towards nucleophilic attack by reducing the electron density on the ring carbons. This activation is a consequence of the inductive effect of the sulfonyl group.
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool, often quantified by DFT calculations, for predicting reactivity. libretexts.org The reactivity of this compound with nucleophiles is primarily governed by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile with the Lowest Unoccupied Molecular Orbital (LUMO) of the aziridine. libretexts.org DFT calculations can determine the energies and spatial distributions of these frontier orbitals. The LUMO of this compound is expected to be localized on the aziridine ring carbons, with significant coefficients at both C2 and C3, making them susceptible to nucleophilic attack. The relative magnitudes of the LUMO coefficients at these two carbons can provide an indication of the preferred site of attack.
| Molecular Orbital | Energy (Illustrative, eV) | Localization | Role in Reactivity |
| HOMO | -8.5 | Phenyl group and N-S bond | Electron donation (less significant in nucleophilic attack) |
| LUMO | -1.2 | Aziridine C2 and C3 atoms | Electron acceptance from nucleophile |
| LUMO+1 | -0.5 | Phenyl group π* orbitals | - |
| HOMO-LUMO Gap | 7.3 | - | Indicator of kinetic stability |
Note: The energy values are illustrative and depend on the level of theory and basis set used in the calculation.
Prediction of Reaction Outcomes and Rationalization of Catalyst Design
A significant goal of computational chemistry is to move from rationalization to prediction. nih.gov In the context of this compound, computational models can be used to predict the outcome of a reaction before it is performed in the lab. This includes predicting the major regio- and stereoisomers, as well as estimating reaction rates. For example, by calculating the activation energies for the competing pathways of nucleophilic attack at C2 and C3, a prediction of the product ratio can be made.
Furthermore, computational studies can guide the rational design of catalysts for reactions involving this compound. For instance, in developing a catalyst for an enantioselective reaction, DFT can be used to model the transition states of the reaction with different chiral ligands. By comparing the energies of the transition states leading to the two different enantiomers, the enantioselectivity of a given catalyst can be predicted. This allows for the in silico screening of a large number of potential catalysts, saving significant experimental time and resources. The insights gained from these calculations, such as identifying key non-covalent interactions between the catalyst and the substrate in the transition state, can then be used to design new, more effective catalysts. While specific examples of catalyst design solely for this compound are not prominent in the literature, the principles have been demonstrated for the broader class of aziridination and aziridine ring-opening reactions. nih.gov
Synthetic Applications of N Mesyl 2 Phenylaziridine in Organic Synthesis
Construction of Complex Nitrogen-Containing Heterocycles
The high reactivity of N-Mesyl-2-phenylaziridine makes it an excellent electrophilic partner in reactions for synthesizing a diverse array of heterocyclic systems. The N-mesyl group acts as a potent electron-withdrawing group, activating the aziridine (B145994) ring towards nucleophilic attack and facilitating its participation in various cycloaddition and ring-expansion methodologies.
The construction of pyrrolidine (B122466) and piperidine (B6355638) scaffolds, core structures in numerous alkaloids and therapeutic agents, can be achieved using this compound as a key precursor.
The synthesis of highly substituted pyrrolidines often proceeds through formal [3+2] cycloaddition reactions. In the presence of a Lewis acid, this compound can undergo heterolysis of the C-C bond to form an azomethine ylide intermediate. This reactive dipole can then be trapped by various electron-rich alkenes. This stepwise cycloaddition pathway allows for the controlled formation of the five-membered pyrrolidine ring with a high degree of regio- and diastereoselectivity.
For the synthesis of piperidines , a common strategy involves a two-step sequence initiated by the nucleophilic ring-opening of this compound. Reaction with a suitable carbon nucleophile containing a latent leaving group (e.g., a halide) can install a three-carbon unit. Subsequent intramolecular cyclization via nucleophilic substitution affords the six-membered piperidine ring. The stereochemistry of the final product is often dictated by the stereospecific nature of the initial aziridine ring-opening.
| Heterocycle | Synthetic Approach | Key Intermediate |
| Pyrrolidine | [3+2] Cycloaddition | Azomethine Ylide |
| Piperidine | Ring-Opening/Intramolecular Cyclization | Functionalized Amino Derivative |
This compound serves as a precursor for five-membered heterocycles containing an additional heteroatom, such as oxazolidines and thiazolidines. These reactions typically proceed via a formal [3+2] cycloaddition mechanism where the aziridine acts as a three-atom component.
Oxazolidines can be synthesized through the Lewis acid-catalyzed cycloaddition of this compound with aldehydes or ketones. The Lewis acid activates the aziridine, facilitating a ring-opening event to form a zwitterionic intermediate that subsequently reacts with the carbonyl compound to furnish the oxazolidine (B1195125) ring with high regio- and diastereoselectivity. A notable variant is the reaction with carbon dioxide (CO2) or isocyanates, which leads to the formation of 2-oxazolidinones and iminooxazolidines, respectively. bham.ac.ukresearchgate.net
The synthesis of thiazolidines is achieved through a similar cycloaddition strategy using thiocarbonyl compounds. A well-established method involves the reaction of N-sulfonylated aziridines with isothiocyanates, catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). smolecule.com This reaction proceeds via a dynamic ring-opening cyclization (DROC) mechanism, where the nucleophilic sulfur of the isothiocyanate attacks the aziridine ring, leading to the formation of 2-iminothiazolidine derivatives. smolecule.com
| Heterocycle | Reagent | Catalyst | Key Reaction Type |
| Oxazolidine | Aldehyde/Ketone | Lewis Acid | [3+2] Cycloaddition |
| 2-Oxazolidinone | Carbon Dioxide | Various catalysts | [3+2] Cycloaddition |
| 2-Iminothiazolidine | Isothiocyanate | Lewis Acid (e.g., BF₃·OEt₂) | [3+2] Cycloaddition / DROC |
The synthesis of 2-imidazolines, important scaffolds in medicinal chemistry and ligands for asymmetric catalysis, can be efficiently accomplished from this compound. The primary method involves a [3+2] cycloaddition reaction with nitriles. researchgate.net
This transformation is typically promoted by a strong acid, such as perchloric acid, and can even be performed under solvent-free mechanochemical (grinding) conditions. researchgate.net The acid activates the N-sulfonylated aziridine, which then undergoes a concerted or stepwise cycloaddition with the nitrile to yield the 2-imidazoline ring. The reaction is compatible with a range of aryl and alkyl nitriles. Another approach involves the ring expansion of the aziridine with an imidoyl chloride, a reaction consistent with the Heine reaction mechanism, which proceeds with retention of stereochemistry. organic-chemistry.org These methods provide a direct and atom-economical route to highly substituted imidazolines.
While direct, well-documented examples of synthesizing isoquinolines and benzoazepines specifically from this compound are not abundant in the surveyed literature, the general reactivity of activated aziridines suggests plausible synthetic routes.
For isoquinolines , a potential strategy involves the intramolecular cyclization of a precursor derived from the ring-opening of this compound. For instance, reaction with an ortho-lithiated or Grignard reagent derived from a benzaldehyde (B42025) derivative could introduce the necessary aromatic framework. Subsequent chemical manipulation and acid-catalyzed intramolecular cyclization (a Pictet-Spengler-type reaction) of the resulting amino alcohol derivative could furnish the tetrahydroisoquinoline core. Scandium(III) triflate-mediated intramolecular ring expansion of aryl-substituted aziridines is another established method for accessing 4-aryltetrahydroisoquinolines. nih.gov
The synthesis of the seven-membered benzoazepine ring system could be envisioned through a similar ring-opening/intramolecular cyclization sequence. A Friedel-Crafts-type reaction, where the ring-opened aziridine acts as an electrophile, could be employed. Nucleophilic attack by a tethered aromatic ring onto an activated intermediate, such as an aziridinium (B1262131) ion or a carbocation formed upon ring opening, would lead to the formation of the benzo-fused seven-membered ring. However, specific applications of this strategy starting from this compound require further investigation.
The versatility of this compound extends to the synthesis of other important heterocyclic motifs, including four-membered azetidines and six-membered morpholines.
Azetidines , which are strained four-membered rings, can be synthesized via the ring expansion of N-sulfonylaziridines. This transformation can be achieved by reacting the aziridine with a sulfur or nitrogen ylide. For example, reaction with dimethyloxosulfonium methylide proceeds via an SN2 attack at the aziridine carbon, followed by an intramolecular 1,4-elimination to furnish the azetidine (B1206935) ring stereospecifically. researchgate.netresearchgate.net
The synthesis of morpholines can be accomplished through a two-step process starting with the regioselective ring-opening of this compound. researchgate.net Reaction with a di-nucleophile like ethylene (B1197577) glycol, where one hydroxyl group acts as the nucleophile, yields a β-amino alcohol derivative. Subsequent intramolecular cyclization, often promoted by converting the remaining hydroxyl group into a good leaving group (e.g., via tosylation or mesylation) followed by base-induced ring closure, affords the morpholine (B109124) ring. researchgate.net
| Heterocycle | Synthetic Strategy | Key Reagent/Intermediate |
| Azetidine | Ring Expansion | Sulfur/Nitrogen Ylide |
| Morpholine | Ring-Opening/Intramolecular Cyclization | Ethylene Glycol |
Synthesis of Chiral Amine Derivatives and Functionalized Amino Alcohols
One of the most significant applications of this compound, particularly in its enantiomerically pure form, is in the synthesis of chiral amine derivatives and functionalized amino alcohols. These motifs are fundamental components of many chiral drugs and ligands for asymmetric catalysis.
The primary route to these compounds is the stereospecific nucleophilic ring-opening of the aziridine. smolecule.com Due to the electronic activation by the N-mesyl group and the steric influence of the C2-phenyl group, nucleophilic attack generally occurs with high regioselectivity at the less substituted C3 carbon atom. This Sₙ2-type reaction proceeds with inversion of configuration at the center of attack, allowing for the predictable synthesis of a single stereoisomer when an enantiopure aziridine is used.
A wide variety of nucleophiles can be employed, leading to a diverse range of functionalized products:
Water or alcohols yield β-amino alcohols or β-amino ethers.
Amines produce 1,2-diamines.
Thiols result in β-aminothioethers.
Azides give β-azidoamines, which can be readily reduced to 1,2-diamines.
Organometallic reagents (e.g., Grignard reagents, organocuprates) introduce carbon substituents, leading to more complex chiral amine backbones.
This methodology provides a powerful and reliable tool for accessing enantiomerically enriched, highly functionalized building blocks that are crucial for the synthesis of complex molecular targets in medicinal and materials chemistry. smolecule.comnih.gov
| Nucleophile | Product Class |
| H₂O / ROH | β-Amino Alcohols / β-Amino Ethers |
| R₂NH | 1,2-Diamines |
| RSH | β-Aminothioethers |
| N₃⁻ | β-Azidoamines |
| R-MgX / R₂CuLi | Substituted Chiral Amines |
Precursors for Advanced Organic Synthesis Intermediates
The strained three-membered ring of this compound makes it a versatile precursor for a variety of advanced organic synthesis intermediates. Its utility stems from the regioselective and stereospecific ring-opening reactions that can be achieved with a wide range of nucleophiles. The mesyl group, being a strong electron-withdrawing group, activates the aziridine ring towards nucleophilic attack, facilitating the formation of valuable, highly functionalized molecules.
The ring-opening of this compound typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. This process allows for the introduction of diverse functionalities and the creation of chiral centers with high fidelity. Among the most valuable intermediates synthesized from this compound are β-amino alcohols, 1,2-diamines, and unnatural β-amino acids. These compounds are pivotal building blocks in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.
The regioselectivity of the ring-opening reaction is influenced by both steric and electronic factors. In the case of 2-phenyl-substituted aziridines, nucleophilic attack generally occurs at the less substituted carbon, yielding β-amino alcohol derivatives. However, the regioselectivity can be tuned by the choice of nucleophile and reaction conditions.
Below is a table summarizing the synthesis of various advanced organic synthesis intermediates from N-sulfonylated aziridines, highlighting the versatility of this class of compounds, including this compound, as precursors.
| Nucleophile | Intermediate Formed | Reaction Conditions | Significance of Intermediate |
| Water/Hydroxide (B78521) | β-Amino alcohol | Acidic or basic hydrolysis | Precursors for chiral ligands, auxiliaries, and pharmaceuticals. mdpi.com |
| Alcohols/Alkoxides | β-Alkoxy amines | Lewis acid or base catalysis | Building blocks for complex natural products and medicinal agents. smolecule.com |
| Amines | 1,2-Diamines | Various, including catalyst-free conditions | Important ligands in asymmetric catalysis and components of bioactive molecules. nih.gov |
| Carbanions (e.g., Grignard reagents, organolithiums) | β-Substituted amines | Copper or other transition metal catalysis | Formation of new carbon-carbon bonds, leading to complex amine structures. |
| Azides | β-Azido amines | Lewis acid catalysis | Precursors for vicinal diamines and other nitrogen-containing heterocycles. |
| Thiols/Thiolates | β-Thio amines | Base catalysis | Found in various biologically active compounds and used as synthetic intermediates. |
Role in Polymer Chemistry as Monomers for Polyamine Synthesis
This compound and related N-sulfonylated aziridines serve as important monomers in polymer chemistry for the synthesis of linear polyamines, such as poly(ethylene imine) (PEI). acs.org Linear PEI and its derivatives are of significant interest for a wide range of applications, including gene delivery, CO2 capture, and as antimicrobial agents, owing to the high density of amino groups in their backbone. acs.orgchempedia.info
The synthesis of polyamines from N-sulfonylated aziridines is typically achieved through anionic ring-opening polymerization (AROP). acs.org In this process, an anionic initiator attacks the aziridine ring, leading to its opening and the formation of a propagating anionic species. This living polymerization technique allows for good control over the molecular weight and dispersity of the resulting polymer. acs.org The sulfonyl activating group is crucial for the success of AROP, as unsubstituted or N-alkylated aziridines typically polymerize via cationic ring-opening polymerization, which leads to branched, less-defined polymers. chempedia.infowikipedia.org
A challenge in the homopolymerization of some N-sulfonylated aziridines, including N-mesylaziridine, can be the poor solubility of the resulting polysulfonylaziridines. acs.org To overcome this, a common strategy is the random copolymerization of two different N-sulfonylated aziridines. This approach has been shown to significantly improve the solubility of the resulting copolymer, allowing for better characterization and processing. acs.org
After polymerization, the N-sulfonyl groups can be cleaved under mild conditions to yield the final linear polyamine. The choice of the sulfonyl group can influence the ease of this deprotection step. For instance, nosyl (nitrobenzenesulfonyl) groups can be removed under milder conditions than mesyl or tosyl groups. acs.org
The table below provides an overview of the key aspects of using N-sulfonylated aziridines as monomers for polyamine synthesis.
| Polymerization Method | Key Features | Resulting Polymer | Post-Polymerization Modification | Applications of Polyamines |
| Anionic Ring-Opening Polymerization (AROP) | Living polymerization, good control over molecular weight and dispersity. acs.org | Linear Poly(N-sulfonylaziridine) | Cleavage of the sulfonyl group to yield linear polyamine. | Gene delivery, CO2 capture, antimicrobial surfaces, drug delivery. acs.orgchempedia.info |
| Copolymerization | Use of two different N-sulfonylated aziridine monomers to improve polymer solubility. acs.org | Linear random copolymer of N-sulfonylated aziridines | Deprotection of sulfonyl groups. | Tailoring polymer properties for specific applications. |
Development of Novel Synthetic Methodologies
The unique reactivity of this compound has spurred the development of novel synthetic methodologies that leverage its properties as a versatile building block. These methodologies often focus on catalytic, asymmetric transformations to generate chiral molecules of high value. Key areas of development include catalytic asymmetric ring-opening reactions, cycloaddition reactions, and multicomponent reactions.
Catalytic Asymmetric Ring-Opening Reactions: A significant advancement has been the development of catalytic asymmetric ring-opening (ARO) reactions of N-sulfonylated aziridines. These reactions utilize chiral catalysts to control the stereochemical outcome of the nucleophilic attack on the aziridine ring. A variety of chiral Lewis acids and organocatalysts have been successfully employed to achieve high enantioselectivity in the synthesis of β-functionalized amines. nih.gov For instance, the use of in-situ generated magnesium catalysts with chiral BINOL-derived ligands has proven effective in the enantioselective ring-opening of N-acylaziridines with 3-aryl-oxindoles. nih.gov While this example uses an N-acylaziridine, the principle is applicable to N-sulfonylated aziridines, opening avenues for the synthesis of a wide range of enantioenriched compounds.
Cycloaddition Reactions: this compound and its derivatives can participate in various cycloaddition reactions, acting as three-atom synthons. For example, they can undergo formal [3+2] cycloadditions with various dipolarophiles. These reactions provide a direct route to five-membered nitrogen-containing heterocyclic rings, which are common motifs in pharmaceuticals and natural products. The strain release of the aziridine ring provides a thermodynamic driving force for these transformations.
Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly desirable in modern organic synthesis due to their efficiency and atom economy. N-sulfonylated aziridines have been employed as key components in novel MCRs. For example, a three-component reaction involving an aryne, an N-substituted aziridine, and an aldehyde can lead to the synthesis of multisubstituted α-amino epoxides. nih.gov In such reactions, the aziridine serves as a precursor to a zwitterionic intermediate that then participates in the subsequent steps of the MCR cascade. nih.gov
The table below summarizes some of the novel synthetic methodologies developed using N-sulfonylated aziridines.
| Methodology | Description | Key Advantages | Example Application |
| Catalytic Asymmetric Ring-Opening (ARO) | Use of a chiral catalyst to control the stereochemistry of the ring-opening reaction. nih.gov | Access to highly enantioenriched β-functionalized amines. | Synthesis of chiral β-amino alcohols and diamines. |
| [3+2] Cycloaddition Reactions | Reaction of the aziridine as a three-atom component with a two-atom component (dipolarophile). | Direct synthesis of five-membered nitrogen heterocycles. | Preparation of substituted pyrrolidines and other related heterocycles. |
| Multicomponent Reactions (MCRs) | One-pot reaction involving the aziridine and two or more other reactants to form a complex molecule. nih.govnih.gov | High efficiency, atom economy, and rapid generation of molecular complexity. | Synthesis of α-amino epoxides and other highly functionalized structures. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
